
4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK2334470 and is a potent inhibitor of the protein kinase B (PKB) enzyme. PKB is a key regulator of various cellular processes, including cell growth, survival, and metabolism, and its inhibition can have significant implications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of PKB. PKB is a key regulator of various cellular processes, including cell growth, survival, and metabolism, and its inhibition can have significant implications in the treatment of various diseases. This compound achieves its inhibitory effects by binding to the ATP-binding site of PKB and preventing its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its inhibitory effects on PKB. PKB is a key regulator of various cellular processes, and its inhibition can have significant implications in the treatment of various diseases. This compound has been shown to have potent inhibitory effects on PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments include its potent inhibitory effects on PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. Additionally, this compound has been used in various studies to investigate the role of PKB in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling.
Future Directions
The potential future directions for the use of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in scientific research are vast. This compound has already been used in various studies to investigate the role of PKB in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. However, future studies can investigate the potential applications of this compound in other diseases and cellular processes. Additionally, future studies can investigate the potential use of this compound as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 4-chlorobenzaldehyde with isoquinoline in the presence of a base to form 4-chloroisoquinoline. This intermediate is then reacted with pyrrolidine and chlorosulfonyl isocyanate to form this compound.
Scientific Research Applications
The potential applications of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in scientific research are vast. This compound has been shown to have potent inhibitory effects on PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. Additionally, this compound has been used in various studies to investigate the role of PKB in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
4-chloro-N-isoquinolin-5-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-17-7-6-14(12-19(17)28(26,27)24-10-1-2-11-24)20(25)23-18-5-3-4-15-13-22-9-8-16(15)18/h3-9,12-13H,1-2,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFMQGLJWKSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

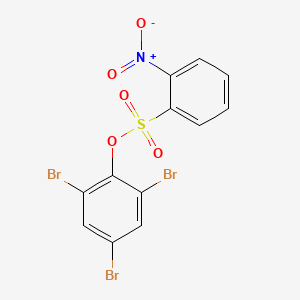
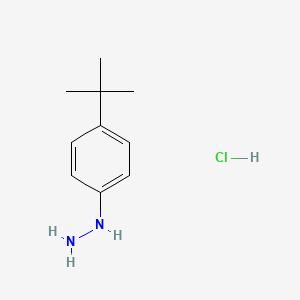
![6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)
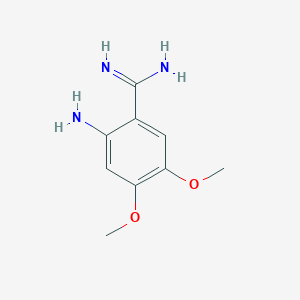

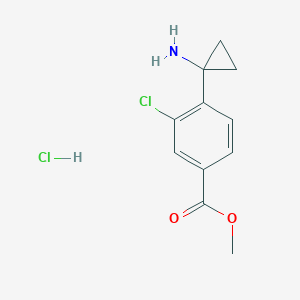
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)
![N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2855170.png)
![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)
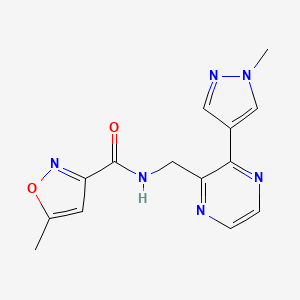
![N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide](/img/structure/B2855174.png)
